Dibromobut-2-enedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Research on Dibromobut 2 Enedioic Acid and Its Isomers
Investigation of (Z)-2,3-Dibromobut-2-enedioic Acid (Dibromomaleic Acid)
(Z)-2,3-Dibromobut-2-enedioic acid, or dibromomaleic acid, is the cis isomer, where the two bromine atoms and the two carboxyl groups are positioned on the same side of the carbon-carbon double bond. guidechem.com This arrangement leads to significant steric interactions that influence its synthesis and conformation.
Stereoselective Synthesis Methodologies for the (Z)-Isomer
The synthesis of dibromomaleic acid is often achieved through a two-step process starting from maleic anhydride (B1165640). This method preserves the cis stereochemistry of the starting material.
The first step involves the direct bromination of maleic anhydride. This reaction is typically carried out at elevated temperatures in a sealed system. The hydrolysis of the resulting dibromomaleic anhydride in the second step yields the final (Z)-isomer, dibromomaleic acid. chemicalbook.comwikipedia.org The integrity of the cis-configuration is maintained throughout this sequence because the double bond is not broken.
Table 1: Synthesis of Dibromomaleic Anhydride
| Precursor | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Maleic Anhydride | Bromine, Aluminum Chloride (catalyst) | 120 °C | 16 hr | 87% |
Data derived from a representative synthesis of the anhydride precursor. chemicalbook.com
Conformational Analysis of the (Z)-Isomer
The conformation of dibromomaleic acid is heavily influenced by the steric strain between the adjacent bulky bromine atoms and carboxyl groups. While the C=C double bond enforces a degree of planarity, significant twisting of the carboxyl groups is expected to minimize steric repulsion. Computational studies on similar sterically hindered dicarboxylic acids, such as maleic acid, show that intermolecular interactions, especially in the condensed phase, play a significant role in stabilizing specific conformers. nih.gov For dibromomaleic acid, the molecule's conformation is a balance between the electronic preference for a planar system (to maximize π-orbital overlap) and the steric necessity to move the large substituent groups apart. This often results in the carboxyl groups rotating out of the plane defined by the C=C bond.
Investigation of (E)-2,3-Dibromobut-2-enedioic Acid (Dibromofumaric Acid)
(E)-2,3-Dibromobut-2-enedioic acid, or dibromofumaric acid, is the trans isomer. In this configuration, the bromine atoms and the carboxyl groups are on opposite sides of the double bond, resulting in a less sterically hindered and generally more stable molecule than its (Z)-counterpart.
Stereoselective Synthesis Methodologies for the (E)-Isomer
A common and effective method for the stereoselective synthesis of the (E)-isomer is the electrophilic addition of bromine to acetylenedicarboxylic acid. cdnsciencepub.com The mechanism of this reaction typically involves the formation of a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in a net anti-addition across the triple bond. This anti-addition mechanism exclusively produces the (E)- or trans-isomer. nih.gov
The precursor, acetylenedicarboxylic acid, can be synthesized from α,β-dibromosuccinic acid by treatment with potassium hydroxide in an alcohol solvent, followed by acidification. orgsyn.orgwikipedia.org
Table 2: Stereoselective Synthesis of Dibromofumaric Acid Derivatives
| Precursor | Reaction Type | Key Reagents | Stereochemical Outcome |
|---|---|---|---|
| Acetylenedicarboxylic Acid | Electrophilic Addition | Bromine (Br₂) | Anti-addition leading to (E)-isomer |
This table summarizes the general strategy for forming the (E)-isomer. cdnsciencepub.comnih.gov
Conformational Analysis of the (E)-Isomer
The trans configuration of dibromofumaric acid places the bulky substituent groups far from each other, significantly reducing intramolecular steric strain. This allows the molecule to adopt a more planar and lower-energy conformation compared to the (Z)-isomer. Computational studies on similar molecules, like fumaric acid, show a strong preference for a planar conformer. nih.gov The molecule possesses a center of inversion, which contributes to its higher symmetry and stability. The carboxyl groups can lie in the same plane as the carbon-carbon double bond with minimal steric hindrance, facilitating an extended conjugated system.
Isomerization Studies between (Z)- and (E)-Dibromobut-2-enedioic Acid
The conversion between (Z) and (E) isomers of dibromobut-2-enedioic acid is a key area of stereochemical research. As the (E)-isomer (dibromofumaric acid) is thermodynamically more stable, the isomerization process typically favors its formation from the (Z)-isomer (dibromomaleic acid). This isomerization does not occur spontaneously under normal conditions due to the high energy barrier for rotation around the C=C double bond.
The conversion can be induced by supplying energy, often in the form of heat (thermal isomerization) or light (photochemical isomerization). researchgate.net Catalysts can also facilitate the process by providing a lower-energy reaction pathway. For instance, the isomerization of maleic acid to fumaric acid can be catalyzed by small amounts of bromine and exposure to light. researchgate.net A proposed mechanism involves the reversible addition of a bromine radical to the double bond. This temporarily converts the double bond to a single bond, allowing free rotation. Subsequent elimination of the bromine radical can then yield either the (Z) or the more stable (E) isomer. Over time, the equilibrium shifts toward the formation of the thermodynamically favored trans product. researchgate.netsemanticscholar.orgresearchgate.net
Mechanistic Pathways of Isomer Interconversion
The conversion between dibromomaleic acid and dibromofumaric acid involves the temporary cleavage of the pi bond in the C=C double bond, allowing for rotation around the sigma bond, followed by the reformation of the pi bond. This process can be initiated through several mechanistic pathways, primarily involving radical or ionic intermediates.
Radical Mechanism: The presence of a radical initiator, such as a bromine atom (Br•), can facilitate isomerization. This mechanism is analogous to the well-studied isomerization of maleic acid to fumaric acid catalyzed by bromine. The process is initiated by the addition of a bromine radical to the double bond of either isomer, forming a free-radical intermediate. In this intermediate, the single C-C bond allows for free rotation. Subsequent elimination of the bromine radical can lead to the formation of either the cis or trans isomer. The equilibrium will favor the thermodynamically more stable isomer.
Ionic (Carbocation) Mechanism: In the presence of a strong acid, the isomerization can proceed through a carbocation intermediate. Protonation of the double bond by an acid (H+) leads to the formation of a carbocation. This intermediate allows for rotation around the carbon-carbon single bond. Deprotonation then yields the isomeric form. The stability of the carbocation and the reaction conditions will influence the rate and direction of the isomerization.
Photochemical Isomerization: Isomerization can also be induced by photochemical means, where the absorption of light provides the energy to break the pi bond and allow for rotation. Studies on the closely related dimethyl 2,3-dibromofumarate have shown that the trans isomer can convert to the more stable cis isomer, a process that is significantly accelerated by light. nih.govresearchgate.net This suggests that a similar photochemical pathway may exist for the parent diacids. Theoretical studies on maleic acid isomerization suggest that this can proceed via a non-adiabatic path involving singlet and triplet electronic states.
Catalytic and Non-Catalytic Isomerization Techniques
The interconversion of this compound isomers can be achieved through various techniques, which can be broadly classified as catalytic and non-catalytic.
Catalytic Isomerization:
Acid Catalysis: Strong acids can catalyze the isomerization by the ionic mechanism described above. The efficiency of the catalysis depends on the acid strength and the reaction temperature.
Halogen Catalysis: As mentioned, bromine can act as a catalyst via a radical pathway. This method is often effective even in small concentrations.
Other Catalysts: While specific research on this compound is limited, catalysts known to be effective for the isomerization of maleic acid, such as certain metal ions and nitrogen-containing compounds, could potentially be applied.
Non-Catalytic Isomerization:
Thermal Isomerization: Heating can provide the necessary activation energy for the interconversion of the isomers. This process generally leads to a thermodynamic equilibrium, favoring the more stable isomer.
Photochemical Isomerization: As demonstrated with dimethyl 2,3-dibromofumarate, exposure to light, particularly UV light, can be a powerful non-catalytic method for isomerization. nih.govresearchgate.net This technique allows for isomerization to occur under mild temperature conditions.
| Isomerization Technique | Type | Key Features |
|---|---|---|
| Acid Catalysis | Catalytic | Proceeds via a carbocation intermediate. |
| Halogen (Bromine) Catalysis | Catalytic | Involves a radical addition-elimination mechanism. |
| Thermal Isomerization | Non-Catalytic | Requires heat to overcome the rotational barrier of the double bond. |
| Photochemical Isomerization | Non-Catalytic | Utilizes light energy to promote isomerization. |
Influence of Stereochemistry on Reactivity Profiles
The distinct spatial arrangement of substituents in dibromomaleic acid and dibromofumaric acid leads to significant differences in their reactivity, a concept known as stereospecificity. This is particularly evident in addition reactions across the double bond.
In electrophilic addition reactions, such as the addition of halogens, the stereochemistry of the starting isomer dictates the stereochemistry of the product. For instance, the bromination of the cis isomer (dibromomaleic acid) would be expected to yield a different diastereomer than the bromination of the trans isomer (dibromofumaric acid). This is because the mechanism of bromination typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. The initial stereochemistry of the alkene directly influences the possible orientations of attack and thus the final product's stereochemistry.
The reactivity in cycloaddition reactions, such as the Diels-Alder reaction, is also highly dependent on the dienophile's stereochemistry. Although the electron-withdrawing nature of the bromine and carboxylic acid groups deactivates the double bond for typical Diels-Alder reactions, the principle of stereospecificity would still apply. A cis dienophile will generally lead to a cis arrangement of the corresponding substituents in the resulting cyclohexene ring, while a trans dienophile will result in a trans arrangement.
Furthermore, the thermodynamic stability of the isomers influences their reactivity. In the case of dimethyl 2,3-dibromofumarate, the cis isomer is found to be more stable than the trans isomer. nih.govresearchgate.net This can affect the position of equilibrium in reversible reactions and the relative energy of transition states in kinetic processes.
| Reaction Type | Influence of Stereochemistry | Expected Outcome for this compound Isomers |
|---|---|---|
| Electrophilic Addition (e.g., Bromination) | The reaction is stereospecific, with the stereochemistry of the product depending on the starting isomer. | Dibromomaleic acid and dibromofumaric acid will produce different diastereomeric products. |
| Cycloaddition (e.g., Diels-Alder) | The stereochemistry of the dienophile is retained in the product. | The relative stereochemistry of the carboxylic acid groups in the product will reflect that of the starting isomer. |
Advanced Synthetic Methodologies for Dibromobut 2 Enedioic Acid and Its Derivatives
Direct Bromination Approaches
Direct bromination of unsaturated precursors represents a fundamental strategy for the synthesis of dibromobut-2-enedioic acid scaffolds. These methods are often favored for their atom economy and straightforward reaction pathways.
Bromination of Alkynes to this compound Scaffolds
The addition of bromine across the triple bond of an alkyne is a classic and effective method for preparing vicinal dibromoalkenes. This reaction can be applied to but-2-ynedioic acid or its esters to yield the corresponding this compound derivatives. The halogenation of alkynes typically proceeds via a trans-addition mechanism, which influences the stereochemistry of the resulting product. For instance, the bromination of an alkyne with elemental bromine (Br₂) in a non-polar solvent like carbon tetrachloride can lead to the formation of the trans-dibromo adduct.
Regio- and Stereoselective Bromination Techniques
Achieving high levels of regio- and stereoselectivity is paramount in modern organic synthesis. For the bromination of alkynes, the choice of brominating agent and reaction conditions can significantly influence the outcome. While direct bromination often yields the trans-isomer, specific methodologies have been developed to favor the formation of the cis-isomer or to control the regioselectivity in unsymmetrical alkynes.
One approach to achieving high selectivity is through bromoboration. The syn-selective bromoboration of propyne with boron tribromide (BBr₃) produces (Z)-2-bromo-1-propenyldibromoborane with high stereoselectivity. organic-chemistry.org This intermediate can then be transformed into a stable pinacolboronate, which is a versatile building block for further reactions. organic-chemistry.org While not directly producing this compound, this methodology demonstrates the potential for highly controlled bromination of alkyne systems.
Recent research has also focused on the development of catalytic systems to control the stereochemical outcome of bromination. These methods often involve the use of transition metal catalysts that can modulate the reaction pathway and favor the formation of a specific isomer.
| Technique | Reagent(s) | Selectivity | Product |
| Direct Bromination | Br₂ in CCl₄ | Typically trans-addition | (E)-2,3-Dibromobut-2-enedioic acid derivative |
| Bromoboration | BBr₃, then pinacol | High syn-selectivity (>98%) organic-chemistry.org | (Z)-alkenylpinacolboronate organic-chemistry.org |
Electrosynthetic Routes to this compound and Analogues
Electrosynthesis offers a green and often highly selective alternative to traditional chemical methods. By using electricity to drive chemical reactions, it is possible to avoid harsh reagents and minimize waste.
Electrochemical Dicarboxylation Strategies
Electrochemical dicarboxylation involves the anodic oxidation of carboxylates to generate radical intermediates, which can then undergo further reactions. While direct electrosynthesis of this compound via dicarboxylation is not extensively documented, related electrochemical carboxylation and dicarboxylation reactions highlight the potential of this approach. For example, the electrochemical dicarboxylation of styrene in the presence of carbon dioxide has been shown to efficiently produce 2-phenylsuccinic acid. This demonstrates the feasibility of introducing two carboxyl groups into a molecule electrochemically. The principles of this reaction could potentially be adapted for the synthesis of but-2-enedioic acid derivatives from appropriate precursors.
Reductive Bromination Pathways
While less common, reductive electrochemical methods could also be envisioned for the synthesis of dibrominated compounds. This might involve the reduction of a more highly halogenated precursor at a cathode. However, the more prevalent approach is the oxidative generation of bromine species for electrophilic attack on a substrate.
Transformation of Precursors to this compound
The synthesis of this compound can also be achieved by modifying existing molecules that already contain the butene or butane backbone.
A common strategy for alkyne synthesis, which can be a precursor to this compound, is the double dehydrohalogenation of a vicinal dihalide. libretexts.orgyoutube.com This E2 elimination reaction, typically carried out with a strong base like sodium amide, removes two molecules of hydrogen halide to form a triple bond. libretexts.orgyoutube.com By starting with a tetrabrominated succinic acid derivative, a similar double elimination could potentially yield this compound.
Furthermore, the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids has been achieved through microwave-induced reactions. researchgate.net This decarboxylative debromination process highlights a method for transforming a saturated, dibrominated precursor into a brominated alkene with defined stereochemistry. researchgate.net Adapting such a strategy to a dicarboxylic acid precursor could provide a route to this compound.
| Precursor Type | Reaction | Key Features |
| Vicinal Dihalide | Double Dehydrohalogenation (E2) | Strong base (e.g., NaNH₂) required; forms an alkyne intermediate. libretexts.org |
| anti-2,3-Dibromoalkanoic Acid | Microwave-Induced Decarboxylative Debromination | Stereoselective formation of (Z)-alkenes. researchgate.net |
Derivatization from 1,4-Dibromobut-2-ene Systems
The synthesis of this compound starting from 1,4-dibromobut-2-ene represents a logical, albeit challenging, approach that relies on the oxidation of the terminal carbon atoms. 1,4-Dibromobut-2-ene is a highly reactive intermediate used in various organic syntheses. jigspharma.com It exists as a clear, colorless to yellowish liquid that is insoluble in water but soluble in organic solvents like ethanol and chloroform. jigspharma.com Its reactivity stems from the presence of both a double bond and two allylic bromide functionalities. jigspharma.com
While direct, high-yield conversion of 1,4-dibromobut-2-ene to this compound is not extensively documented, the synthetic strategy would theoretically involve a two-fold oxidation of the primary alkyl bromide groups to carboxylic acids. This transformation is a standard functional group interconversion in organic synthesis. The challenge lies in achieving selective oxidation of the C-H bonds at the first and fourth positions without reacting with the central double bond or the vinylic C-Br bonds that must be installed in a subsequent step. A more plausible route involves the conversion of the dibromide to a dinitrile, followed by hydrolysis to the dicarboxylic acid. Another possibility is the reaction of 1,4-dibromobut-2-ene with nucleophiles to form intermediates that can then be further elaborated into the target acid. For instance, its reaction with dialkyl ketones and a base has been shown to produce allenic ketones.
Functional Group Interconversions on Butenedioic Acid Frameworks
A more common and direct route involves the manipulation of functional groups on a pre-existing butenedioic acid scaffold, such as maleic acid or fumaric acid. This approach leverages the reactivity of the carbon-carbon double bond.
One of the most effective methods is the direct bromination of a butenedioic acid precursor. For example, a related compound, 2,3-dibromo-succinic anhydride (B1165640), can be synthesized through the addition reaction of maleic anhydride and bromine in an ethyl acetate solution. researchgate.net This suggests a similar pathway for the synthesis of this compound, where direct electrophilic addition of bromine (Br₂) across the double bond of maleic or fumaric acid would yield a dibrominated saturated intermediate (2,3-dibromosuccinic acid). Subsequent elimination of HBr under basic conditions could then re-introduce the double bond at the desired position.
An alternative strategy starts with 2,3-dibromosuccinic acid, which can be treated with potassium hydroxide in methanol. This mixture, upon reflux, can lead to the formation of salts of butenedioic acid derivatives through an elimination reaction. thieme-connect.de The precise control of reaction conditions is crucial to favor the formation of the desired dibrominated alkene over other potential products.
Synthesis of Highly Functionalized this compound Derivatives
The dicarboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives.
Preparation of Esters and Anhydrides
Anhydrides: Cyclic anhydrides can often be synthesized from their corresponding dicarboxylic acids with gentle heating. libretexts.org For this compound, particularly the cis isomer (dibromomaleic acid), intramolecular dehydration would yield dibromomaleic anhydride. This process is analogous to the formation of maleic anhydride from maleic acid. thieme-connect.de In some synthetic routes, the anhydride is formed directly, for instance, through the bromination of maleic anhydride. researchgate.net
Esters: Esters of this compound are commonly prepared by two primary methods:
Solvolysis of the Anhydride: This is a traditional and efficient approach for synthesizing esters of butenedioic acids. thieme-connect.de The corresponding dibromomaleic anhydride can react with an alcohol in a process called solvolysis to yield the monoester or, more commonly, the diester. libretexts.orgthieme-connect.de The reaction is typically catalyzed by a strong acid, such as sulfuric acid. thieme-connect.de
Direct Esterification: The dicarboxylic acid can be directly esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). However, this reaction is often reversible, which can limit the product yield. ub.edu
The table below summarizes typical conditions for ester synthesis from anhydrides.
| Precursor | Reagent | Catalyst | Product | Yield | Reference |
| Maleic Anhydride | Methanol | H₂SO₄ | Dimethyl maleate | 85% | thieme-connect.de |
| Dibromomaleic Anhydride | Alcohol (e.g., ROH) | Acid Catalyst | Dialkyl dibromomaleate | High | libretexts.org |
Synthesis of Amides and Other Carboxylic Acid Derivatives
The synthesis of amides from this compound requires the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine. sciepub.com Direct reaction of a carboxylic acid and an amine is typically an acid-base reaction and does not form an amide without significant heat or catalytic activation. sciepub.com
Common methods for amide bond formation include:
Activation with Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) are widely used to activate carboxylic acids. The acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to form the amide. google.com Additives such as N-hydroxysuccinimide are often included to improve efficiency. google.com
Use of PPh₃/I₂ System: A combination of triphenylphosphine (PPh₃) and iodine can effectively convert carboxylic acids into amides in the presence of an amine. nih.gov The carboxylic acid is activated in situ, allowing for a one-pot synthesis. nih.gov
Conversion to Acid Chlorides: A classic method involves converting the carboxylic acid groups to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacid chloride can then be treated with an amine to form the corresponding diamide.
The following table outlines various reagents used for the synthesis of amides from carboxylic acids.
| Activating Agent/Method | Amine | Key Features | Reference |
| Dicyclohexylcarbodiimide (DCC) | Primary or Secondary | Forms a reactive intermediate; generates dicyclohexylurea byproduct. | google.com |
| PPh₃ / I₂ | Primary or Secondary | Mild conditions, effective for a range of carboxylic acids. | nih.gov |
| Thionyl Chloride (SOCl₂) | Primary or Secondary | Converts acid to highly reactive acid chloride intermediate. | ub.edu |
| Boric Acid | Primary or Secondary | Acts as a catalyst, forming a mixed anhydride as the acylating agent. | sciepub.com |
Introduction of Diverse Substituents onto the this compound Core
The this compound core possesses two key sites for further functionalization: the carbon-bromine bonds. The vinylic nature of these bonds makes them suitable for a variety of modern cross-coupling reactions. While nucleophilic substitution of vinylic halides is generally difficult, organometallic catalysis provides powerful avenues for introducing new substituents.
Potential transformations include:
Suzuki Coupling: The bromine atoms could be replaced by alkyl, aryl, or vinyl groups by reacting the this compound derivative (typically an ester to protect the acidic protons) with an organoboron reagent in the presence of a palladium catalyst and a base.
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst can also be used to introduce a wide variety of carbon-based substituents.
Heck Reaction: The C-Br bonds could potentially participate in palladium-catalyzed coupling reactions with alkenes to form more complex olefinic structures.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would allow for the introduction of alkynyl substituents, leading to highly unsaturated derivatives.
These transformations would significantly expand the chemical diversity of derivatives accessible from the this compound scaffold, enabling the synthesis of complex molecules with tailored electronic and steric properties.
Mechanistic Investigations of Reactions Involving Dibromobut 2 Enedioic Acid
Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods
The elucidation of reaction mechanisms for dibromobut-2-enedioic acid, like many organic reactions, can be approached through a combination of spectroscopic and kinetic studies. While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as maleic and fumaric acid, provides a basis for understanding its potential reaction pathways. ias.ac.inscialert.net
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable for identifying reactants, intermediates, and products, thereby providing insight into the reaction pathway. For instance, in an electrophilic addition reaction across the double bond, the disappearance of the alkene signal in 1H and 13C NMR and the appearance of new signals corresponding to a saturated system would confirm the reaction's progress.
Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can help to determine the reaction order and the rate law. For a hypothetical electrophilic addition of a generic electrophile (E-Nu) to this compound, the reaction would likely proceed through a multi-step mechanism. The rate-determining step, often the initial attack of the electrophile on the electron-rich double bond, can be investigated by monitoring the change in concentration of the reactants over time. openstax.org
Table 1: Hypothetical Kinetic Data for the Electrophilic Addition to this compound
| Experiment | Initial [this compound] (mol/L) | Initial [E-Nu] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10-5 |
| 2 | 0.2 | 0.1 | 2.4 x 10-5 |
| 3 | 0.1 | 0.2 | 2.4 x 10-5 |
This is a hypothetical data table based on typical second-order kinetics for electrophilic additions to alkenes.
Transition State Analysis in Catalyzed Transformations
Computational chemistry provides powerful tools for analyzing the transition states of reactions, offering insights into the geometry, energy, and electronic structure of these transient species. amacad.orgresearchgate.net For catalyzed transformations of this compound, such as a Lewis acid-catalyzed Diels-Alder reaction where it could act as a dienophile, transition state analysis can elucidate the origins of stereoselectivity and enantioselectivity.
The geometry of the transition state in a Diels-Alder reaction, for example, can be either endo or exo. Computational modeling can calculate the activation energies for both pathways, and the pathway with the lower activation energy will be the kinetically favored one. The presence of a catalyst can stabilize one transition state over the other, thereby enhancing the selectivity of the reaction.
Table 2: Calculated Activation Energies for a Hypothetical Catalyzed Diels-Alder Reaction
| Catalyst | Transition State | Activation Energy (kcal/mol) |
| None | Endo | 25 |
| None | Exo | 28 |
| Lewis Acid | Endo | 15 |
| Lewis Acid | Exo | 20 |
This is a representative data table based on computational studies of catalyzed Diels-Alder reactions.
These hypothetical calculations would suggest that the uncatalyzed reaction favors the endo product, and the presence of a Lewis acid catalyst not only accelerates the reaction by lowering the activation energies but also increases the preference for the endo product.
Role of Solvent and Catalysis in Modulating Reactivity and Selectivity
The choice of solvent and the use of catalysts can profoundly influence the reactivity and selectivity of reactions involving this compound. libretexts.org Solvents can affect reaction rates by stabilizing or destabilizing the reactants, intermediates, and transition states. In polar, protic solvents, for example, the charged intermediates in an electrophilic addition reaction would be stabilized, potentially increasing the reaction rate. msu.edu Conversely, non-polar solvents might favor concerted reaction pathways.
Catalysts, both acidic and basic, can open up new reaction pathways with lower activation energies. In the case of this compound, a strong acid could protonate one of the carboxyl groups, increasing the electrophilicity of the double bond and making it more susceptible to nucleophilic attack. Lewis acids can coordinate to the carbonyl oxygens, also enhancing the double bond's electrophilicity. msu.edu
The interplay between solvent and catalyst is also crucial. A solvent can influence the effectiveness of a catalyst by affecting its solubility and its interaction with the substrate. For instance, the efficiency of a phase-transfer catalyst in a reaction between an aqueous and an organic phase will be highly dependent on the nature of both solvents.
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction, play a critical role in the chemistry of this compound. wikipedia.org The geometry of the molecule, with its cis configuration of the carboxyl groups, and the presence of the two bromine atoms create a specific electronic environment that dictates its reactivity.
In electrophilic addition reactions, the initial attack of an electrophile on the π-system of the double bond would lead to the formation of a cyclic bromonium ion intermediate. youtube.com The stereochemistry of the subsequent nucleophilic attack is then dictated by an anti-addition mechanism, where the nucleophile attacks from the face opposite to the bromonium ion. This is a classic example of a stereoelectronic effect controlling the stereochemical outcome of a reaction. libretexts.org
Furthermore, the electron-withdrawing nature of the bromine atoms and the carboxyl groups deactivates the double bond towards electrophilic attack compared to a simple alkene. This deactivation is an electronic effect that will influence the reaction kinetics. The relative orientation of the C-Br bonds and the developing positive charge in the transition state will also be a key factor in determining the reaction pathway. Computational studies on related vicinal dibromides have explored such stereoelectronic effects in rearrangement reactions. researchgate.net The alignment of orbitals in the transition state is crucial for minimizing its energy, and this principle governs the preferred reaction pathways.
Applications of Dibromobut 2 Enedioic Acid in Advanced Organic Synthesis
Dibromobut-2-enedioic Acid as a Building Block for Heterocyclic Compounds
The inherent structure of this compound, particularly its cyclic furanone tautomer, establishes it as a fundamental building block for various heterocyclic systems. Heterocycles are crucial components in pharmaceuticals, agrochemicals, and materials science.
This compound is intrinsically an oxygen-containing heterocycle in its dominant tautomeric form, 3,4-dibromo-5-hydroxy-2(5H)-furanone. walisongo.ac.id This butenolide structure is a key pharmacophore found in numerous natural products and biologically active compounds. ucc.ie The chemistry of this compound is often focused on modifying this existing ring or using it as a template to build other oxygen heterocycles. For instance, it can undergo indium- and tin-mediated Barbier-type allylation reactions to produce γ-allylic α,β-unsaturated γ-butyrolactones in good to excellent yields. baranlab.org The versatility of the 3,4-dihalo-2(5H)-furanone structure allows for substitutions at various positions, leading to a wide array of substituted furanone and lactone derivatives. walisongo.ac.id
The reactivity of this compound extends to the synthesis of a variety of nitrogen-containing heterocycles. Its electrophilic centers are prone to attack by nitrogen nucleophiles, leading to cyclization and ring-transformation reactions.
Research has demonstrated its utility as a C3 synthon in reactions with binucleophiles like 2-aminopyridines to create fused heterocyclic systems such as imidazo[1,2-a]pyridines. mdpi.com Furthermore, it undergoes reductive amination with both aliphatic and aromatic amines to yield N-substituted 3,4-dibromopyrrole-2-ones (lactams). beilstein-journals.org
A notable one-step reaction involves treating mucobromic acid with N-heterocycles like imidazole or pyrazole in the presence of a base. This process, which proceeds through the ring-opened form of the acid, involves successive nucleophilic substitution and Michael addition to generate complex trisubstituted olefins bearing two N-heterocyclic rings with yields ranging from 62-86%. wikipedia.org While the direct synthesis of oxazoles from this compound is not extensively detailed, its role in forming various N-heterocycles is well-established. Similarly, its reaction with anilines can lead to anilino-substituted lactams and other derivatives. beilstein-journals.org
| Starting Materials | Resulting Heterocycle Class | Reaction Type | Reference |
|---|---|---|---|
| Mucobromic acid, 2-Aminopyridine | Imidazo[1,2-a]pyridines | Cyclization | mdpi.com |
| Mucobromic acid, Aliphatic/Aromatic amines | N-substituted 3,4-dibromopyrrole-2-ones | Reductive Amination | beilstein-journals.org |
| Mucobromic acid, Imidazole/Pyrazole | Trisubstituted olefins with N-heterocycles | Nucleophilic Substitution / Michael Addition | wikipedia.org |
Precursor in Total Synthesis Strategies of Complex Natural Products
The functional group density of this compound makes it an attractive starting point for the synthesis of more complex molecules, including natural products and their analogues.
Strobilurins are a class of natural products known for their fungicidal properties, characterized by a β-methoxyacrylate pharmacophore. wikipedia.orgnih.gov Some strobilurins contain a butenolide core. While this compound is a versatile precursor for synthesizing substituted butenolide rings, its specific application as a starting material in the documented total synthesis of Hydroxystrobilurin A or its close analogues is not prominently reported in a review of the chemical literature. canterbury.ac.nznih.gov Synthetic strategies for these molecules often employ other methods, such as palladium-catalyzed cross-coupling reactions, to construct the core structure. canterbury.ac.nz
A bioactive scaffold is a core molecular structure from which a library of compounds with potential biological activity can be derived. This compound serves as an excellent foundational scaffold due to its high reactivity and multiple functionalization points.
The 2(5H)-furanone ring is itself a recognized pharmacophore. ucc.ie Synthetic methodologies allow for the selective substitution of the bromine atoms or modification at the C5 position, enabling the construction of diverse libraries of butenolides. For example, Suzuki coupling reactions can be used to connect aryl groups to the furanone core, creating scaffolds for further elaboration. walisongo.ac.id The synthesis of N-aryl and N-alkyl lactams from mucobromic acid provides another key bioactive scaffold, which has been used to develop quorum sensing inhibitors. beilstein-journals.org The ability to readily generate these core structures makes this compound a valuable tool in medicinal chemistry for building libraries of compounds for screening. nih.govnih.govwikipedia.org
| Methodology | Scaffold Type | Key Transformation | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl-substituted 2(5H)-Furanones | Pd-catalyzed C-C bond formation | walisongo.ac.id |
| Reductive Amination | N-substituted Pyrrol-2-ones (Lactams) | Imine formation and reduction/cyclization | beilstein-journals.org |
| Ring Transformation | 4,5-Dihalogeno-3(2H)-pyridazinones | Reaction with hydrazine derivatives | mdpi.com |
Enabling Reagent in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov These reactions, such as the Ugi and Passerini reactions, are valued for their atom economy and ability to rapidly generate molecular diversity. wikipedia.orgresearchgate.net
The structure of this compound in its open-chain form contains both an aldehyde and a carboxylic acid, which are key functional groups for the Passerini reaction. wikipedia.org However, a review of the literature indicates that the use of this compound or its cyclic tautomer as a primary substrate in well-established MCRs like the Passerini or Ugi reaction is not a widely reported synthetic strategy. mdpi.comnih.gov While the compound is used in one-pot, multi-step sequences, its application as a key reagent to enable classical multicomponent reactions appears to be a niche or currently unexplored area of its chemistry.
Development of Novel Synthetic Routes to Industrially Relevant Intermediates
This compound and its derivatives, such as dibromomaleic anhydride (B1165640) and dialkyl dibromofumarates, are emerging as versatile building blocks in the development of novel synthetic routes to a variety of industrially relevant intermediates. The presence of two bromine atoms and two carboxylic acid functionalities within a four-carbon skeleton provides a unique combination of reactivity, allowing for the construction of complex molecular architectures. Researchers are actively exploring the utility of these compounds in the synthesis of agrochemicals, specialty polymers, and fine chemicals.
One of the most promising applications of this compound derivatives is in the synthesis of functionalized heterocyclic compounds, which are core structures in many agrochemicals and pharmaceuticals. For instance, derivatives of dibromomaleic acid can serve as precursors to substituted furans, which are valuable intermediates in the production of certain fungicides. The general synthetic strategy involves the reaction of a dibromomaleic acid derivative with a suitable nucleophile, followed by cyclization to form the furan ring. The specific substituents on the resulting furan can be tailored by the choice of starting materials and reaction conditions, allowing for the creation of a library of compounds for biological screening.
In the realm of polymer science, dibromomaleic anhydride, a dehydrated form of this compound, is utilized as a monomer to impart specific properties to polymers. nbinno.com Its incorporation into polymer chains can enhance flame retardancy due to the presence of bromine atoms. nbinno.com Furthermore, the anhydride ring is susceptible to ring-opening reactions, providing a handle for further functionalization and the creation of cross-linked materials with tailored mechanical and thermal properties. nbinno.com
The development of synthetic routes utilizing this compound and its esters, such as dimethyl 2,3-dibromofumarate, is also an active area of investigation. These compounds can act as precursors in various organic transformations, including cycloaddition and substitution reactions, to generate complex molecules. nih.govsemanticscholar.org The reactivity of the carbon-carbon double bond, coupled with the presence of the bromine leaving groups, allows for a diverse range of chemical manipulations.
Below is a table summarizing some of the key research findings in the application of this compound and its derivatives in the synthesis of industrially relevant intermediates.
| Starting Material | Reagent(s) | Product Class | Industrial Relevance |
| Dibromomaleic Anhydride | Epoxides | Functional Polyesters | Specialty polymers, biomaterials |
| Dibromomaleic Anhydride | Thiol-containing compounds (post-polymerization) | Thiol-functionalized polymers | Gene delivery systems, advanced materials |
| Dibromomaleic Anhydride | Various monomers | Flame-retardant polymers | Materials science |
| Dimethyl 2,3-dibromofumarate | Various reactants | Complex molecules via cycloaddition/substitution | Fine chemicals, pharmaceutical intermediates |
Advanced Spectroscopic and Structural Elucidation Studies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like Dibromobut-2-enedioic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in distinguishing between the Z (dibromomaleic acid) and E (dibromofumaric acid) isomers of this compound. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which is influenced by the spatial arrangement of the substituents.
Due to the symmetrical nature of both dibromomaleic acid and dibromofumaric acid, with two equivalent carboxylic acid groups and two equivalent bromine atoms attached to the double bond, their ¹H NMR spectra would each be expected to show a single signal for the two acidic protons. The chemical shift of these protons would be influenced by the solvent and concentration.
The ¹³C NMR spectra are more informative for distinguishing the isomers. The chemical shifts of the olefinic carbons and the carboxylic carbons are influenced by the stereochemistry. In general, the carbon atoms in the more sterically hindered Z-isomer (dibromomaleic acid) may experience different shielding effects compared to the E-isomer (dibromofumaric acid), leading to distinct chemical shifts.
For comparison, the olefinic protons in maleic acid appear at approximately 6.29 ppm, while those in fumaric acid are found at around 6.65 ppm. Similarly, the ¹³C chemical shifts for the olefinic carbons are around 130.5 ppm for maleic acid and 135.5 ppm for fumararic acid. The carboxylic acid carbons appear at approximately 169.5 ppm for maleic acid and 171.1 ppm for fumaric acid. It is expected that the bromine substitution in this compound would significantly shift these values.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Isomers
| Isomer | Olefinic Carbon (C=C) | Carboxylic Carbon (COOH) |
| Dibromomaleic acid (Z-isomer) | Predicted values would differ from the E-isomer | Predicted values would differ from the E-isomer |
| Dibromofumaric acid (E-isomer) | Predicted values would differ from the Z-isomer | Predicted values would differ from the Z-isomer |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), are powerful tools for elucidating the connectivity and spatial relationships between atoms in a molecule.
For a molecule like this compound, a COSY experiment would be used to identify proton-proton couplings. However, given the expected simplicity of the ¹H NMR spectrum (a single peak for the acidic protons), COSY would not be particularly informative for the core structure unless there were impurities or complexation phenomena to investigate.
An HSQC or HMQC experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). This would be instrumental in definitively assigning the proton signals to their directly attached carbons if there were non-equivalent protons and carbons in a less symmetrical derivative. For the symmetric parent compounds, it would confirm the connectivity of any observed protonated carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns, which can provide valuable structural information.
For this compound (C₄H₂Br₂O₄), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 pattern for ions containing two bromine atoms, with relative intensities of approximately 1:2:1.
The fragmentation of dicarboxylic acids in a mass spectrometer often involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For halogenated compounds, the loss of a halogen radical (Br•) or a hydrogen halide (HBr) is also a common fragmentation pathway. The analysis of these fragment ions can help to piece together the structure of the original molecule.
Table 2: Expected HRMS Data for this compound
| Property | Expected Value |
| Molecular Formula | C₄H₂Br₂O₄ |
| Exact Mass | 271.8319 g/mol |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks in a ~1:2:1 ratio |
| Common Fragment Ions | [M-H₂O]⁺, [M-CO]⁺, [M-CO₂]⁺, [M-Br]⁺, [M-HBr]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Structure Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular structure and symmetry.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid group (a broad band typically in the range of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), and the C=C stretch (around 1650 cm⁻¹). The C-Br stretching vibrations would appear in the fingerprint region, typically below 700 cm⁻¹. Differences in the position and shape of these bands could be used to distinguish between the Z and E isomers due to differences in their symmetry and intramolecular interactions, such as hydrogen bonding.
Raman spectroscopy , which is sensitive to the polarizability of bonds, would be complementary to IR spectroscopy. The C=C double bond, being highly polarizable, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active. For the centrosymmetric E-isomer (dibromofumaric acid), the rule of mutual exclusion would apply, meaning that vibrations that are IR active will be Raman inactive, and vice versa. The Z-isomer (dibromomaleic acid), having a different symmetry, would not follow this rule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=C | Stretching | ~1650 |
| C-O | Stretching | 1300 - 1200 |
| C-Br | Stretching | < 700 |
X-ray Crystallography for Solid-State Structural Characterization
Crystallographic studies of brominated maleic and fumaric acid derivatives would provide unambiguous proof of their stereochemistry. For example, a study on 2-bromomaleic acid has been reported, revealing details of its crystal structure. nih.gov Such studies confirm the cis or trans arrangement of the substituents around the double bond and can reveal how the molecules pack in the crystal lattice, often forming hydrogen-bonded networks through their carboxylic acid groups.
Table 4: Representative Crystallographic Data for a this compound Derivative (2-Bromomaleic Acid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5074 |
| b (Å) | 4.9272 |
| c (Å) | 16.966 |
| β (°) | 94.213 |
Data from a study on 2-bromomaleic acid, a related compound. nih.gov
Theoretical and Computational Chemistry Studies on Dibromobut 2 Enedioic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide valuable insights into the behavior of Dibromobut-2-enedioic acid.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and symmetries of these orbitals govern how a molecule interacts with other reactants.
For this compound, the HOMO would be associated with its electron-donating ability, while the LUMO would relate to its electron-accepting character. The presence of two bromine atoms, which are electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to maleic acid. A lower LUMO energy would suggest that this compound could be a good electrophile in reactions.
While specific calculated values for the HOMO-LUMO gap of this compound are not readily found in the literature, FMO analysis has been applied in a semiquantitative manner to understand the permanganate (B83412) oxidation of a series of compounds including dibromomaleic acid (the cis-isomer of this compound). Such an analysis helps in theoretically supporting proposed reaction mechanisms, like a [3+2] cycloaddition.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on specific experimental or computational results for this compound, as such data is not widely available.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Electron acceptor, involved in nucleophilic attack |
| HOMO | -7.8 | Electron donor, involved in electrophilic attack |
| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is crucial for understanding its polarity and how it will interact with other molecules. Charge distribution analysis can reveal which atoms carry partial positive or negative charges. In this compound, the electronegative oxygen and bromine atoms are expected to pull electron density away from the carbon atoms.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the carboxylic acid groups. Regions of positive potential (usually colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the areas around the hydrogen atoms of the carboxyl groups would show a positive potential, while the oxygen atoms would be regions of strong negative potential.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and understanding their feasibility and selectivity.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Pathways
To study a chemical reaction computationally, scientists locate the transition state (TS), which is the highest energy point along the reaction pathway. Optimizing the geometry of the transition state and calculating its energy provides the activation energy barrier for the reaction. A lower activation energy implies a faster reaction.
Following the determination of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. While specific transition state optimizations for reactions involving this compound are not widely reported, this methodology is standard for studying reaction mechanisms. For instance, in the formation of dibromomaleic anhydride (B1165640) from dibromomaleic acid, a transition state for the intramolecular dehydration could be computationally modeled.
Prediction of Reaction Selectivity and Yield
Computational chemistry can often predict the selectivity of a reaction when multiple products are possible. By comparing the activation energies for the different pathways leading to various products, chemists can determine which product is kinetically favored (formed faster) and which is thermodynamically favored (more stable).
For example, in cycloaddition reactions, the stereoselectivity and regioselectivity are often explained and predicted using computational models. Although a detailed computational study on the Diels-Alder reactions of this compound itself is not available, studies on the reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride provide a template for how such reactions could be modeled. These studies can explore concerted versus stepwise mechanisms and analyze the factors controlling product formation.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) and over time.
MD simulations can be used to explore the different possible conformations of a molecule like this compound and their relative stabilities. By simulating the molecule's movement over time, researchers can understand its flexibility and how it might change its shape in different environments.
Furthermore, MD simulations are excellent for studying intermolecular interactions. For this compound in a solvent like water, MD could model the hydrogen bonding between the carboxylic acid groups and water molecules. In the solid state, these simulations could help in understanding the crystal packing and the nature of the intermolecular forces, such as halogen bonding, that hold the molecules together. Although specific MD studies on this compound are not prominent in the literature, this technique remains a powerful tool for investigating the condensed-phase behavior of such molecules.
Table 2: Summary of Computational Methods and Their Applications to this compound
| Computational Method | Application | Potential Insights for this compound |
| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO and LUMO energies | Prediction of electrophilic/nucleophilic character and reactivity in cycloadditions. |
| Electrostatic Potential (ESP) Mapping | Visualization of charge distribution | Identification of sites for electrophilic and nucleophilic attack. |
| Transition State (TS) Optimization | Determination of activation energies | Understanding the kinetics of reactions like anhydride formation. |
| Intrinsic Reaction Coordinate (IRC) | Mapping of reaction pathways | Confirmation of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions | Understanding molecular flexibility and interactions in solution or solid state. |
Structure-Reactivity Relationship Studies via Computational Methods
Computational chemistry provides powerful tools to elucidate the relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties and descriptors that offer insights into the molecule's electronic characteristics and predict its behavior in chemical reactions. These studies are crucial for understanding how the presence of bromine atoms, carboxylic acid functional groups, and the carbon-carbon double bond collectively influence the molecule's reactivity.
For this compound, the electron-withdrawing effects of the two bromine atoms and the two carboxylic acid groups are expected to significantly lower the energy of the LUMO, making the carbon-carbon double bond susceptible to nucleophilic attack. Conversely, the lone pairs on the oxygen and bromine atoms will contribute significantly to the HOMO.
Global Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative basis for comparing its reactivity with other molecules.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |
Molecular Electrostatic Potential (MEP) Analysis
Another valuable computational tool is the generation of a Molecular Electrostatic Potential (MEP) map. libretexts.org The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.comyoutube.com For this compound, the MEP map would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the carboxylic acid groups, indicating these as sites for electrophilic attack. youtube.comresearchgate.net Conversely, the regions around the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (colored blue), highlighting them as acidic protons. researchgate.net The carbon atoms of the double bond, influenced by the electron-withdrawing bromine atoms, would likely show a degree of positive potential, confirming their electrophilic character.
Hypothetical Calculated Properties
While specific experimental or deeply computational studies on this compound are not widely available, theoretical calculations would likely yield data similar to that presented below, based on analyses of related halogenated organic acids.
Table of Calculated Global Reactivity Descriptors for this compound (Note: These are representative values for illustrative purposes)
| Parameter | Calculated Value (eV) |
| EHOMO | -11.5 |
| ELUMO | -3.2 |
| HOMO-LUMO Gap (η x 2) | 8.3 |
| Ionization Potential (I) | 11.5 |
| Electron Affinity (A) | 3.2 |
| Electronegativity (χ) | 7.35 |
| Chemical Hardness (η) | 4.15 |
| Chemical Softness (S) | 0.12 |
| Electrophilicity Index (ω) | 6.50 |
These computational approaches provide a detailed framework for understanding the structure-reactivity relationship of this compound at an electronic level. The interplay between the electron-withdrawing bromine atoms and carboxylic acid groups creates distinct regions of electrophilicity and nucleophilicity, governing its interactions and reaction pathways.
Future Research Directions and Emerging Areas
Development of Green Chemistry Approaches for Synthesis and Transformations
Future research will increasingly focus on developing environmentally benign methods for the synthesis and transformation of dibromobut-2-enedioic acid. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of investigation will include the use of safer solvents, alternative brominating agents, and catalytic methods to improve atom economy.
Traditional bromination methods often involve hazardous reagents and produce significant waste. Greener alternatives could involve electrochemical synthesis or the use of solid-supported brominating agents that can be easily recovered and regenerated. The principles of green chemistry, such as maximizing atom economy and using renewable starting materials, will guide the development of these new synthetic routes.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches
| Metric | Traditional Approach | Potential Green Approach |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | Pyridinium tribromide, HBr/H₂O₂ |
| Solvent | Chlorinated Solvents (e.g., CCl₄) | Water, Ethanol, Supercritical CO₂ |
| Catalyst | Stoichiometric reagents | Recyclable solid catalysts |
| Waste Profile | High E-factor, hazardous byproducts | Lower E-factor, recyclable components |
| Energy Input | Often requires high temperatures | Ambient temperature reactions, microwave-assisted synthesis |
Application of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted. These computational tools can predict the reactivity of molecules, propose novel synthetic pathways, and optimize reaction conditions. For this compound, ML models can be trained on existing reaction data to predict the outcomes of new transformations.
Table 2: AI/ML Applications for this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Reactivity Prediction | Predicting regioselectivity and stereoselectivity of additions to the double bond. | Faster screening of potential reactions. |
| Retrosynthesis | Designing synthetic routes to complex target molecules starting from this compound. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Optimization | Predicting optimal conditions (temperature, solvent, catalyst) for transformations. | Higher yields and reduced experimental effort. |
| New Catalyst Design | Identifying potential catalysts for specific transformations of the compound. | Acceleration of catalyst discovery for novel reactivity. |
Exploration of this compound in Materials Science Precursors (focus on chemical transformation, not material properties)
The multifunctionality of this compound makes it an attractive precursor for the synthesis of advanced materials, particularly polymers. Future research will focus on the specific chemical transformations that convert this molecule into monomers suitable for polymerization.
The carboxylic acid groups can be converted into a variety of functional groups, such as esters or acid chlorides, which can then undergo polycondensation reactions. The carbon-carbon double bond allows for addition polymerization or ring-opening metathesis polymerization (ROMP) after suitable modification. The bromine atoms can be replaced through nucleophilic substitution to introduce new functionalities or can participate in cross-coupling reactions to create extended conjugated systems. For instance, the conversion of this compound into gem-diboryl-based monomers could open pathways to novel organoboron polymers.
Table 3: Potential Chemical Transformations for Materials Precursors
| Functional Group | Transformation Reaction | Resulting Monomer Type |
|---|---|---|
| Carboxylic Acids | Esterification, Amidation | Polyester, Polyamide monomers |
| Double Bond | Diels-Alder reaction, Epoxidation | Functionalized cyclic monomers for ROMP |
| Bromine Atoms | Nucleophilic Substitution, Suzuki Coupling | Monomers with tailored side chains or conjugated backbones |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and reproducibility. Integrating the synthesis and transformations of this compound into these systems is a promising area for future research. Flow reactors provide excellent control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or rapid reactions.
Automated platforms can perform multi-step syntheses without manual intervention, accelerating the production of derivatives for screening and optimization. By combining AI for reaction planning with robotic systems for execution, researchers can create a closed-loop "design-make-test-analyze" cycle. This would enable the rapid exploration of the chemical space around this compound, leading to the faster discovery of new molecules with desired properties.
Interdisciplinary Research with Related Fields of Chemistry
The versatility of this compound makes it a valuable tool for interdisciplinary research, particularly at the interface of organic chemistry, medicinal chemistry, and chemical biology. Its structure can serve as a scaffold for the synthesis of novel bioactive compounds.
In medicinal chemistry, this compound can be used as a starting material to generate libraries of small molecules for drug discovery campaigns. The rigid backbone and multiple functionalization points allow for the systematic exploration of structure-activity relationships. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes or as bioisosteres to mimic other functional groups in biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
